6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-chloro-7-methoxy-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
IHQRMGCFJBPVAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Chromene Skeleton Assembly
The chromene backbone is typically constructed via Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, this involves reacting 5-chloro-4-methoxysalicylaldehyde with diethyl malonate under basic conditions. Piperidine-catalyzed reactions in toluene at 80°C yield ethyl 6-chloro-7-methoxy-2H-chromene-3-carboxylate as a key intermediate, with reported yields of 81–89%.
Mechanistic Insights :
Alternative Cyclization Strategies
Microwave-assisted synthesis reduces reaction times from hours to minutes. A solvent-free approach using Yb(OTf)₃ as a catalyst achieves 93–98% yield under microwave irradiation (300 W, 120°C). Comparative studies show conventional heating in ethanol with piperidine requires 12 hours for 85% yield, whereas microwave methods complete in 15 minutes.
Functionalization: Chlorination and Methoxylation
Regioselective Chlorination
Carboxylation at Position 3
Hydrolysis of Esters to Carboxylic Acids
Ethyl or methyl esters are saponified using:
-
Basic Conditions : 2M NaOH in ethanol/water (1:1), refluxed for 6 hours.
-
Acidic Conditions : H₂SO₄ (conc.)/acetic acid, though this risks decarboxylation.
Yield Optimization :
Direct Carboxylation via Carbon Dioxide Insertion
A novel method employs Pd-catalyzed carboxylation under 5 atm CO₂:
-
Catalyst : Pd(OAc)₂/PPh₃ (5 mol%)
-
Base : Cs₂CO₃
-
Solvent : DMF, 120°C, 24 hours
Yield: 68% (needs optimization).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes:
-
Catalyst Recycling : Immobilized piperidine on silica gel reduces costs.
-
Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity.
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 82% | 91% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
| Waste Production | 8 kg/kg | 2.4 kg/kg |
Solvent Selection and Green Chemistry
Solvent Screening Data :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 89 | 98 |
| Ethanol | 24.3 | 76 | 95 |
| DMF | 36.7 | 82 | 97 |
| Water | 80.1 | 65 | 90 |
Toluene outperforms polar solvents despite lower environmental compatibility. Recent advances use cyclopentyl methyl ether (CPME) as a greener alternative, yielding 87% at comparable costs.
Comparative Analysis of Synthetic Methodologies
Yield vs. Reaction Time Trade-offs
| Method | Time | Yield (%) | Catalyst Cost (USD/g) |
|---|---|---|---|
| Conventional Knoevenagel | 12 h | 85 | 0.15 (piperidine) |
| Microwave Knoevenagel | 15 min | 93 | 0.22 (Yb(OTf)₃) |
| Flow Reactor | 2 h | 91 | 0.18 (immobilized base) |
Microwave methods excel in speed but incur higher catalyst costs, while flow reactors balance yield and scalability.
Impurity Profiling
Common byproducts include:
-
6,8-Dichloro Isomer : Forms if chlorination exceeds 1.2 eq SO₂Cl₂.
-
Decarboxylated Product : Arises from prolonged heating during hydrolysis.
-
O-Methylation Byproducts : Occur if methylation reagents are unoptimized.
HPLC-MS analysis guides process adjustments to suppress impurities below 0.1% .
Chemical Reactions Analysis
Esterification
The carboxylic acid group (-COOH) undergoes esterification, a common reaction for carboxylic acids. This reaction typically involves alcohol nucleophiles under acidic or basic catalysis.
-
Mechanism : The hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, forming an intermediate tetrahedral species. Subsequent proton transfer and elimination of water yield the ester.
-
Conditions : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOH) are used.
-
Outcome : Formation of esters such as methyl or ethyl derivatives, depending on the alcohol used.
Amidation
The carboxylic acid group can react with amines to form amides. This reaction is critical for exploring potential bioactive derivatives.
-
Mechanism : The amine nucleophile attacks the carbonyl carbon, followed by elimination of water to form the amide bond.
-
Conditions : Often performed with coupling agents (e.g., DCC, EDCl) to activate the carboxylic acid.
-
Outcome : Amide derivatives with diverse functional groups, depending on the amine used.
Hydrolysis
The chromene ring system may undergo hydrolysis under specific conditions, though the carboxylic acid group remains stable unless extreme conditions are applied.
-
Mechanism : Nucleophilic attack by water on the chromene skeleton, potentially disrupting the ring structure.
-
Conditions : High-temperature aqueous solutions with acidic or basic catalysts.
-
Outcome : Ring-opening products or degradation derivatives, depending on the catalyst and reaction time.
Decarboxylation
Decarboxylation is a key reaction for carboxylic acids, particularly under thermal or catalytic conditions.
-
Mechanism : Loss of CO₂ occurs via a retro-aldol elimination mechanism, facilitated by the conjugated system of the chromene ring.
-
Conditions : Elevated temperatures (e.g., refluxing conditions) or catalytic agents (e.g., copper).
-
Outcome : Formation of decarboxylated chromene derivatives .
Nucleophilic Substitution
The chlorine substituent at position 6 can act as a leaving group in nucleophilic aromatic substitution reactions, though the electron-withdrawing effect of the adjacent carbonyl group may hinder reactivity.
-
Mechanism : A nucleophile replaces the chlorine atom via a two-step mechanism (aromatic ring activation followed by substitution).
-
Conditions : Strong bases (e.g., NaOH) or nucleophilic agents (e.g., NH₃) in polar aprotic solvents.
-
Outcome : Substituted chromene derivatives with modified electronic properties.
Structural and Reactivity Insights
The compound’s reactivity is influenced by:
-
Electron-withdrawing groups : The chlorine atom enhances electrophilicity at the carboxylic acid group, facilitating esterification and amidation.
-
Chromene ring stability : The conjugated π-system provides aromatic stability, though hydrolysis can disrupt the ring under harsh conditions.
-
Substituent positioning : The methoxy group at position 7 may influence steric and electronic effects during substitution reactions.
Scientific Research Applications
Therapeutic Applications
Anti-inflammatory Properties
One of the primary applications of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is as an anti-inflammatory agent. Research indicates that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Inhibiting COX-2 can alleviate conditions such as arthritis, pain, and other inflammatory disorders .
Potential in Cancer Treatment
The compound has shown promise in cancer research, particularly in targeting specific cancer types through its mechanism of action. Its ability to inhibit COX-2 may also play a role in reducing tumor growth and metastasis, making it a candidate for further investigation in oncology .
Neuroprotective Effects
Recent studies suggest that 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid may also exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease through inhibition of acetylcholinesterase (AChE) activity. This inhibition can enhance acetylcholine levels, which are crucial for cognitive function .
Case Studies
Several studies have explored the biological activity of this compound:
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| COX-2 Inhibition | 0.15 | Selective over COX-1 |
| AChE Inhibition | 0.25 | Comparable to established inhibitors |
| Cytotoxicity | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid and related chromene derivatives:
Key Observations:
Substituent Effects on Polarity and Reactivity: The hydroxy group in CHCC Acid (vs. methoxy in the target compound) increases polarity and hydrogen-bonding capacity, making it more water-soluble but less stable under acidic conditions . Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit reduced acidity compared to carboxylic acids, altering their pharmacokinetic profiles .
Biological Activity :
- Compounds with 4-oxo groups (e.g., 6d) show potent MAO-B inhibition, suggesting the ketone moiety is critical for enzyme interaction .
- Dimethyl substituents (e.g., 6-chloro-4,7-dimethyl variant) introduce steric hindrance, which may reduce binding affinity to target proteins .
Synthetic Challenges :
- The introduction of chloro and methoxy groups at adjacent positions (6 and 7) requires precise regioselective reactions to avoid byproducts .
- Crystallographic data (e.g., for 6-chloro-7-methyl-4-oxo derivatives) confirm planar chromene rings, with deviations in substituent angles affecting molecular packing .
Biological Activity
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is a derivative of the chromene class of compounds, which are known for their diverse biological activities. This compound, specifically, has garnered attention for its potential therapeutic applications due to its effects on various biological pathways.
Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted chromenes, including those similar to 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid, demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. A recent study highlighted the efficacy of certain chromene derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of chromene derivatives is well-documented. 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid has been implicated in inducing apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of cell migration. For example, compounds within the chromene family have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancerous cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Notably, enantiomers of related compounds have been identified as selective COX-2 inhibitors, which are beneficial in treating inflammation-related disorders . This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid can be attributed to its structural features. The presence of chlorine and methoxy groups at specific positions on the chromene scaffold enhances its interaction with biological targets. The SAR studies suggest that modifications on the chromene ring can significantly alter the potency and selectivity of these compounds .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in inflammation and cancer progression, further validating its potential as a therapeutic agent .
Table 1: Biological Activities of Chromene Derivatives
Table 2: Structure-Activity Relationships
| Compound Structure | Biological Activity | Key Modifications |
|---|---|---|
| 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid | Antimicrobial, anticancer | Chlorine at position 6; Methoxy at position 7 |
| Other substituted chromenes | Varies (antiviral, antidiabetic) | Presence of electronegative groups |
Case Studies
- Antimicrobial Efficacy Against MRSA : A study evaluated a series of chromene derivatives for their activity against MRSA. The results showed that certain compounds exhibited zones of inhibition comparable to standard antibiotics, indicating potential for clinical applications .
- Apoptosis Induction in Cancer Cells : A series of experiments demonstrated that specific chromene analogs could induce apoptosis in breast cancer cell lines through mitochondrial pathways. This was evidenced by increased caspase activity and DNA fragmentation assays .
- COX Inhibition Studies : Research focusing on the COX-inhibitory properties revealed that certain enantiomers of chromene derivatives selectively inhibited COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory treatments .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid?
Answer:
The compound can be synthesized via acid-catalyzed condensation of substituted salicylaldehydes with β-keto esters, followed by cyclization. For example, analogous chromene derivatives (e.g., 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid) are synthesized using acetic acid as a catalyst under reflux conditions . Key factors influencing yield include:
- Reaction temperature : Optimal at 80–100°C to balance cyclization and avoid decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Substituent positioning : Chlorine and methoxy groups may require protective groups (e.g., acetyl for hydroxyl) to prevent side reactions.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC.
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation. Avoid contact with water, as hydrolysis may degrade the chromene ring .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent moisture absorption, which can hydrolyze the lactone ring (if present) .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- 1H/13C NMR : Identify characteristic peaks:
- Chromene ring protons (δ 6.5–7.5 ppm for aromatic H; δ 5.5–6.0 ppm for the chromene double bond) .
- Methoxy group (singlet at δ ~3.8 ppm) and carboxylic acid (broad peak at δ ~12 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3000 cm⁻¹.
- Mass Spectrometry : Look for molecular ion [M+H]+ matching the molecular weight (C₁₁H₉ClO₅: 256.04 g/mol).
Advanced: How can contradictions in spectral data during synthesis be resolved?
Answer:
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC can confirm coupling between the chromene ring and substituents .
- X-ray crystallography : Resolve ambiguities in regiochemistry. For chromene derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 3.824 Å, b = 6.111 Å) have been used to confirm structure .
- By-product analysis : Use HPLC-MS to detect impurities (e.g., decarboxylated or hydrolyzed derivatives).
Advanced: What strategies optimize regioselectivity in substitution reactions on the chromene ring?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C-6 to direct electrophilic substitution to C-8.
- Microwave-assisted synthesis : Enhances reaction control, reducing side products. For example, ultrasound-assisted methods in aqueous media improve yield in chromene synthesis .
- Computational modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO).
Advanced: How does the crystal structure inform reactivity and biological interactions?
Answer:
- Bond length/angle analysis : Shorter C=O bond lengths (e.g., 1.21 Å) indicate higher electrophilicity at the carboxylic acid group, suggesting reactivity with nucleophiles .
- Packing interactions : π-π stacking (3.5–4.0 Å spacing) in the crystal lattice may mimic binding to aromatic residues in enzyme active sites, guiding drug design .
Advanced: What in silico methods predict the compound’s biological activity?
Answer:
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Coumarin derivatives show affinity for hydrophobic pockets via van der Waals interactions .
- QSAR models : Correlate substituent electronegativity (Cl, OCH₃) with antimicrobial activity. For example, higher Cl electronegativity enhances membrane permeability .
Advanced: How can stability under varying pH and temperature conditions be assessed?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature. Chromene derivatives typically degrade above 200°C, with mass loss corresponding to CO₂ release from the carboxylic group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
